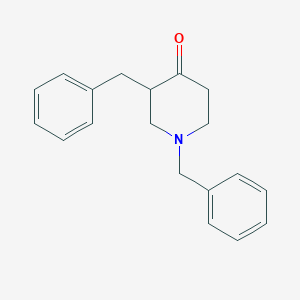

1,3-Dibenzylpiperidin-4-one

Description

BenchChem offers high-quality 1,3-Dibenzylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibenzylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibenzylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19-11-12-20(14-17-9-5-2-6-10-17)15-18(19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMMSCRKALDNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Dibenzylpiperidin-4-one: A Strategic Scaffold in Medicinal Chemistry

[1]

Executive Summary

1,3-Dibenzylpiperidin-4-one (CAS: 188788-31-0) represents a "privileged structure" in drug discovery—a core scaffold capable of providing ligands for diverse biological targets. Unlike its unsubstituted parent, N-benzyl-4-piperidone, the introduction of a benzyl group at the C3 position introduces a critical element of asymmetry and steric bulk.[1] This modification is pivotal for modulating receptor binding affinity, particularly in the development of neurokinin-1 (NK1) antagonists and novel opioid analgesics. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles.

Chemical Structure and Physical Properties[2][3][4]

The molecule consists of a piperidine ring in a chair conformation, substituted at the nitrogen (N1) and the alpha-carbon (C3) with benzyl groups.

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 1,3-Dibenzylpiperidin-4-one | |

| CAS Number | 188788-31-0 | |

| Molecular Formula | C | |

| Molecular Weight | 279.38 g/mol | |

| LogP (Predicted) | ~4.02 | High lipophilicity due to dibenzyl substitution |

| H-Bond Acceptors | 2 | (Carbonyl O, Tertiary Amine N) |

| Stereochemistry | 1 Chiral Center (C3) | Synthesized as a racemate unless asymmetric catalysis is used |

| Appearance | Viscous Oil / Low-melting Solid | Often isolated as HCl or oxalate salt for stability |

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation .

-

N-Benzyl Group: Generally prefers the equatorial position to minimize 1,3-diaxial interactions, though nitrogen inversion is rapid.[1]

-

C3-Benzyl Group: The C3-benzyl substituent experiences steric strain.[1] In the thermodynamically preferred chair, the C3-benzyl group adopts an equatorial orientation to avoid 1,3-diaxial repulsion with the axial protons at C5 and C1.

-

Implication: This equatorial "locking" creates a defined hydrophobic vector, essential for fitting into lipophilic pockets of GPCRs (e.g., Mu-opioid or NK1 receptors).

Synthesis Protocols

The most robust route for the synthesis of 1,3-dibenzylpiperidin-4-one is the regioselective

Protocol: Kinetic Enolate Alkylation

Objective: Mono-alkylation at the C3 position.[1]

Reagents:

-

Substrate: 1-Benzylpiperidin-4-one (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) (1.1 eq) or LiHMDS

-

Electrophile: Benzyl Bromide (1.05 eq)

-

Solvent: Anhydrous THF

-

Temperature: -78°C to 0°C[1]

Step-by-Step Methodology:

-

Enolate Formation: Charge a flame-dried reaction vessel with anhydrous THF and cool to -78°C under nitrogen. Add LDA (1.1 eq). Slowly add a solution of 1-benzylpiperidin-4-one in THF dropwise over 30 minutes.

-

Expert Insight: The low temperature (-78°C) favors the formation of the kinetic enolate and prevents self-condensation (aldol) of the ketone.

-

-

Alkylation: After stirring the enolate for 45 minutes, add benzyl bromide (1.05 eq) dropwise.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The color typically changes from yellow/orange to pale yellow.

-

Quench: Quench with saturated aqueous NH

Cl. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Hexane:EtOAc 9:1). Note that the product may be an oil; conversion to the hydrochloride salt (HCl/Ether) yields a stable solid.

Synthesis Pathway Diagram

Caption: Kinetic control via LDA ensures mono-alkylation at the C3 position, avoiding 3,5-dialkylation byproducts.

Reactivity Profile & Transformation Map

The 1,3-dibenzylpiperidin-4-one scaffold offers three distinct vectors for chemical modification, making it a versatile intermediate.

Vector A: The Ketone (C4)

The C4 carbonyl is the primary handle for diversification.

-

Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)

yields 4-amino-piperidines.[1] This is the classic route to Fentanyl analogs and Neurokinin antagonists . -

Grignard Addition: Addition of aryl-magnesium halides yields tertiary alcohols (e.g., 4-aryl-4-piperidinols).[1]

Vector B: The Nitrogen (N1)

The N-benzyl group serves as a protecting group.[1]

-

Debenzylation: Hydrogenolysis (H

, Pd/C, MeOH, 60 psi) or treatment with 1-Chloroethyl chloroformate (ACE-Cl) removes the N-benzyl group, exposing the secondary amine for further coupling (e.g., amide coupling, SNAr).-

Note: The C3-benzyl group is chemically stable under standard N-debenzylation conditions, allowing selective N-deprotection.[1]

-

Vector C: The Alpha-Carbon (C3/C5)[1]

-

Chiral Resolution: The racemic ketone can be resolved via chiral HPLC or by formation of diastereomeric salts (e.g., with tartaric acid) prior to further functionalization.

Reactivity Diagram

Caption: Divergent synthesis pathways from the core scaffold allow access to amine, secondary amine, and tertiary alcohol derivatives.[1]

Applications in Drug Discovery[9][10]

Neurokinin-1 (NK1) Receptor Antagonists

The 3-benzyl-piperidine moiety mimics the spatial arrangement of phenylalanine residues found in endogenous peptides (Substance P).[1]

-

Mechanism: The benzyl group at C3 occupies a hydrophobic sub-pocket in the NK1 receptor, enhancing binding affinity compared to the unsubstituted analog.

-

Example: CP-99,994 and related substituted piperidines utilize this steric bulk to lock the conformation of the piperidine ring, improving selectivity.

Opioid Receptor Modulators

While 3-methylfentanyl is a well-known potent agonist, 3-benzyl analogs have been explored to modulate potency and metabolic stability.[1] The bulky benzyl group increases lipophilicity (LogP > 4), facilitating blood-brain barrier (BBB) penetration, but also introduces steric constraints that can shift efficacy from agonist to partial agonist/antagonist profiles depending on the N-substituent.

Safety and Handling

-

Hazards: 1,3-Dibenzylpiperidin-4-one is an irritant.[1][2] It is not classified as a controlled substance itself, but it is a structural isomer of regulated precursors.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is prone to oxidation; conversion to the HCl salt is recommended for long-term storage.[1]

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use in a fume hood to avoid inhalation of any volatile amine impurities.

References

-

Spirocyclic Furopyridines: Synthesis and

receptor affinity of regioisomeric spirocyclic furopyridines. European Journal of Medicinal Chemistry, 2014. [3][4][5][6][7][8][9] -

Piperidine Synthesis Review: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023.[10] 5[3][4][5][6][8]

-

Chemical Data: 1-Benzyl-4-piperidone PubChem Entry (Parent Scaffold Data). PubChem, 2025. 1[3][4][5][6][7][8][9]

-

Fragment-Based Drug Discovery: Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry, 2022.[11] 11[3][4][5][6][7][8][9]

Sources

- 1. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. WO2005087769A1 - Fused ring azadecalin glucocorticoid receptor modulators - Google Patents [patents.google.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Synthesis of 1,3-Dibenzylpiperidin-4-one

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic strategy for obtaining 1,3-Dibenzylpiperidin-4-one, a disubstituted heterocyclic ketone of significant interest in medicinal chemistry and drug development. The piperidone scaffold is a privileged structure in numerous biologically active compounds, and functionalization at both the nitrogen and the C-3 position offers vast potential for molecular diversity.[1] This document details a two-stage synthetic approach, commencing with the construction of the core intermediate, 1-Benzyl-4-piperidone, via the classical Dieckmann condensation. This is followed by a targeted α-benzylation at the C-3 position. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and discuss critical process parameters, offering researchers a practical and scientifically grounded pathway to the target molecule.

Introduction: The Significance of the Substituted Piperidone Scaffold

The piperidine ring is a cornerstone of modern pharmacology, appearing in the structure of countless natural products and synthetic drugs.[1] Its derivatives are instrumental in the development of analgesics, antipsychotics, antihistamines, and anti-cancer agents.[1] The 4-piperidone motif, specifically, serves as a versatile synthetic intermediate. The ketone functionality at the C-4 position is a reactive handle for a wide array of chemical transformations, while the nitrogen atom allows for the introduction of diverse substituents that can modulate the molecule's pharmacokinetic and pharmacodynamic properties.[1]

The target molecule, 1,3-Dibenzylpiperidin-4-one, incorporates two key features:

-

N-Benzyl Group: This group can serve as a crucial part of a pharmacophore or act as a stable, readily removable protecting group via hydrogenolysis, enabling further derivatization of the piperidine nitrogen.[1][2]

-

C-3 Benzyl Group: Substitution at the α-position to the carbonyl group introduces a new stereocenter and significantly alters the steric and electronic profile of the molecule, providing a vector for exploring structure-activity relationships (SAR).

This guide presents a logical and efficient pathway for the synthesis of this valuable research compound.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 1,3-Dibenzylpiperidin-4-one suggests a two-stage approach. The primary disconnection is at the C3-benzyl bond, pointing to an α-alkylation of a ketone. The second major disconnection breaks the piperidone ring to reveal simple, commercially available starting materials.

Caption: Retrosynthetic pathway for 1,3-Dibenzylpiperidin-4-one.

This analysis logically divides the synthesis into two distinct, manageable stages:

-

Stage 1: Construction of the 1-Benzyl-4-piperidone core.

-

Stage 2: Selective benzylation at the C-3 position.

Stage 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

The most prevalent and scalable method for synthesizing N-substituted 4-piperidones from basic starting materials is the Dieckmann condensation of a diester, which is itself formed from a primary amine and an acrylate.[3] This multi-step, one-pot sequence is efficient and avoids the use of more expensive, pre-formed piperidone materials.[1]

Mechanistic Causality

The overall transformation involves three key reactions occurring sequentially in the reaction vessel:

-

Double Michael Addition: Benzylamine, a primary amine, acts as a nucleophile, adding twice to the electrophilic β-carbon of methyl acrylate. This forms the acyclic diester intermediate, N,N-bis(2-carbomethoxyethyl)benzylamine. This step is typically performed first, sometimes in an alcohol solvent which is later removed.[1]

-

Dieckmann Condensation: This is an intramolecular Claisen condensation. A strong base (historically sodium metal, but sodium hydride or sodium alkoxides are also effective) deprotonates the α-carbon of one ester group, forming an enolate.[1][3] This enolate then attacks the carbonyl carbon of the other ester group, forming a six-membered ring and eliminating a methoxide ion. The resulting β-keto ester is acidic and is immediately deprotonated by the base, driving the reaction to completion.

-

Hydrolysis and Decarboxylation: The β-keto ester intermediate is then subjected to acidic hydrolysis (e.g., refluxing with HCl). This converts the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses CO₂, yielding the final 1-Benzyl-4-piperidone product.[3]

Expert Insight: The choice of a strong, non-nucleophilic base like sodium metal or NaH is critical for the Dieckmann cyclization. Weaker bases may not be sufficient to generate the necessary concentration of the carbon enolate. Furthermore, the entire sequence up to the hydrolysis step must be conducted under strictly anhydrous conditions. Any water present will quench the base and can hydrolyze the ester starting materials, severely impacting the yield.

Caption: Workflow for the synthesis of 1-Benzyl-4-piperidone.

Detailed Experimental Protocol: Stage 1

This protocol is a synthesized consensus from established literature procedures.[1][3]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Benzylamine | 107.15 | 26.8 g (27.3 mL) | 0.25 |

| Methyl Acrylate | 86.09 | 51.6 g (54.3 mL) | 0.60 |

| Sodium Metal | 22.99 | 6.9 g | 0.30 |

| Anhydrous Toluene | - | ~400 mL | - |

| Methanol | 32.04 | ~2 mL | - |

| Hydrochloric Acid (37%) | 36.46 | As needed | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Ethyl Acetate | 88.11 | ~300 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Procedure:

-

Formation of the Diester: In a flask, combine benzylamine (26.8 g) and methyl acrylate (51.6 g). The reaction is exothermic. Stir the mixture and maintain the temperature below 40°C with a water bath. After the initial exotherm subsides, allow the mixture to stand at room temperature for 24 hours to ensure complete formation of N,N-bis(2-carbomethoxyethyl)benzylamine.

-

Dieckmann Cyclization:

-

To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add anhydrous toluene (300 mL) and sodium metal (6.9 g), cut into small pieces.

-

Heat the mixture to reflux with vigorous stirring to create a sodium sand dispersion. Once dispersed, turn off the heat but continue stirring.

-

Add a small amount of methanol (~2 mL) to initiate the reaction.

-

Slowly add the prepared diester from step 1 to the sodium suspension over 2-3 hours. The reaction is exothermic and will generate hydrogen gas (ensure proper ventilation). The mixture will become thick and yellow/orange as the sodium salt of the β-keto ester precipitates.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. During this time, the mixture may become very thick; additional anhydrous toluene (~100 mL) can be added to maintain stirrability.[3]

-

-

Hydrolysis and Decarboxylation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding 25% hydrochloric acid (~200 mL) with external cooling. Caution: This will be exothermic and will evolve any remaining hydrogen gas.

-

Separate the layers. Transfer the acidic aqueous layer to a clean flask and heat to reflux for 4-6 hours, or until a ferric chloride test on a small sample shows no color change (indicating complete decarboxylation).[3]

-

-

Work-up and Purification:

-

Cool the acidic solution in an ice bath.

-

Carefully neutralize the solution by adding 35-50% sodium hydroxide solution until the pH is approximately 8.5-9.[3]

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with saturated NaCl solution (brine), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product, a light yellow oil, can be purified by vacuum distillation to yield 1-Benzyl-4-piperidone. A typical yield is around 70-80%.[3]

-

Stage 2: C-3 Benzylation of 1-Benzyl-4-piperidone

The second stage involves the selective formation of a carbon-carbon bond at the C-3 position. This is a classic ketone α-alkylation reaction, which proceeds via an enolate intermediate.[4]

Mechanistic Considerations

-

Enolate Formation: A strong, non-nucleophilic base is required to deprotonate the α-carbon (C-3 or C-5) of the piperidone. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices. These bases are strong enough to irreversibly form the enolate and are sterically hindered, which minimizes side reactions with the ketone carbonyl.[4]

-

Nucleophilic Attack: The resulting enolate is a potent carbon nucleophile. It will readily attack an electrophilic alkylating agent, such as benzyl bromide, in an SN2 reaction.[4]

-

Controlling Selectivity: The piperidone is symmetrical, so deprotonation at C-3 or C-5 leads to the same enolate. The primary challenge in this step is preventing over-alkylation. Using a slight excess of the base to ensure complete conversion to the mono-enolate before adding the alkylating agent can help. Adding the alkylating agent slowly at a controlled temperature is also crucial.

Caption: Workflow for the C-3 α-benzylation reaction.

Detailed Experimental Protocol: Stage 2

This protocol is adapted from a standard procedure for the α-methylation of 1-Benzyl-4-piperidone, a closely related transformation.[5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 1-Benzyl-4-piperidone | 189.25 | 18.9 g | 0.10 |

| Sodium Hydride (60% in oil) | 40.00 (as dispersion) | 4.4 g | 0.11 |

| Benzyl Bromide | 171.04 | 18.8 g (13.1 mL) | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | ~400 mL | - |

| Saturated NH₄Cl solution | - | As needed | - |

| Ethyl Acetate | 88.11 | ~300 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Procedure:

-

Preparation: To a 1 L three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (4.4 g of 60% dispersion). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen. Add anhydrous THF (250 mL).

-

Enolate Formation:

-

Cool the NaH suspension to 0°C in an ice bath.

-

Dissolve 1-Benzyl-4-piperidone (18.9 g) in anhydrous THF (100 mL) and add it dropwise to the cold NaH suspension over 30-45 minutes.

-

After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes to ensure complete enolate formation. Hydrogen gas will be evolved.

-

-

Alkylation:

-

Slowly add benzyl bromide (18.8 g) to the enolate solution at 0°C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 1,3-Dibenzylpiperidin-4-one.

-

Conclusion

The synthetic route outlined in this guide, based on a Dieckmann condensation followed by a directed α-alkylation, represents a reliable and scalable method for producing 1,3-Dibenzylpiperidin-4-one from inexpensive, readily available starting materials. By understanding the mechanistic principles behind each step—from the initial Michael addition to the final SN2 alkylation—researchers can troubleshoot and optimize the process effectively. The protocols provided are robust, but as with any synthesis, may require minor adjustments based on the purity of reagents and specific laboratory conditions. This disubstituted piperidone is a valuable building block, and this guide provides the necessary technical foundation for its successful synthesis in a research or drug development setting.

References

- Title: CN116924967A - Preparation method of N-benzyl-4-piperidone Source: Google Patents URL

-

Title: Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl Source: DEA.gov URL: [Link]

-

Title: Alkylation of enolates Source: University of Liverpool, Department of Chemistry URL: [Link]

-

Title: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling Source: ResearchGate URL: [Link]

-

Title: 1-Benzyl-4-piperidone | C12H15NO Source: PubChem URL: [Link]

-

Title: Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones Source: Journal of the Chemical Society C: Organic URL: [Link]

-

Title: Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide Source: Defense Technical Information Center (DTIC) URL: [Link]

Sources

- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. 182.160.97.198:8080 [182.160.97.198:8080]

- 5. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

Stereochemical Dynamics and Synthetic Control of 1,3-Dibenzylpiperidin-4-one

Executive Summary: The Scaffold and Its Significance

1,3-Dibenzylpiperidin-4-one (specifically 1-benzyl-3-benzylpiperidin-4-one ) represents a critical pharmacophore in the synthesis of neuroactive agents, particularly non-peptide NK1 receptor antagonists and fentanyl-class opioid modulators. Unlike its symmetric counterparts (e.g., 3,5-bis(benzylidene) derivatives), the 1,3-substituted scaffold possesses a single, labile stereocenter at the C3 position.

This guide addresses the primary challenge in working with this molecule: controlling the C3 stereocenter. Due to the adjacent carbonyl group (C4), the C3 position is prone to enolization and racemization. Successful deployment of this scaffold in drug discovery requires mastery of its conformational landscape, asymmetric synthesis, and analytical resolution.

Molecular Architecture & Conformational Landscape

The Chair vs. Sofa Dichotomy

A common misconception in the literature is the conflation of saturated piperidones with their benzylidene precursors.

-

Saturated Ketone (Target): 1,3-Dibenzylpiperidin-4-one adopts a Chair conformation .

-

Unsaturated Precursors: 3-Benzylidene derivatives often adopt a Sofa or Twist-Boat conformation due to conjugation flattening the ring.

Conformational Equilibrium

In the saturated chair form, the bulky benzyl group at C3 faces a thermodynamic choice between axial and equatorial orientations.

-

Equatorial Preference: The C3-benzyl group strongly favors the equatorial position (

kcal/mol) to avoid 1,3-diaxial interactions with the axial protons at C5. -

Nitrogen Inversion: The N-benzyl group at position 1 is also dynamic but predominantly adopts the equatorial orientation in the ground state.

Diagram 1: Conformational Energy Landscape The following diagram illustrates the equilibrium between the preferred diequatorial chair and the higher-energy diaxial conformer.

Caption: Thermodynamic equilibrium favoring the diequatorial chair conformation to minimize steric strain.

Synthetic Strategies & Stereochemical Control[1][2]

Direct alkylation of 1-benzyl-4-piperidone with benzyl bromide using standard bases (LDA, NaH) invariably yields a racemic mixture due to the achiral nature of the enolate intermediate. To access the pure (3R) or (3S) enantiomer, an asymmetric auxiliary approach is required.

Protocol: Asymmetric Alkylation via SAMP/RAMP Hydrazones

The most robust method for introducing alpha-chirality to the piperidone ring is the Enders' hydrazone method. This protocol utilizes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) as a chiral auxiliary.

Step-by-Step Methodology:

-

Hydrazone Formation:

-

React 1-benzyl-4-piperidone with SAMP (1.05 eq) in benzene/toluene with catalytic p-TsOH.

-

Reflux with a Dean-Stark trap to remove water.

-

Result: Chiral hydrazone intermediate.

-

-

Metallation:

-

Cool the hydrazone solution to -78°C in THF.

-

Add LDA (1.1 eq) dropwise. The lithium coordinates with the methoxy group of the SAMP auxiliary, locking the enolate geometry (chelation control).

-

-

Asymmetric Alkylation:

-

Add Benzyl Bromide (1.1 eq) slowly at -100°C to -78°C.

-

The electrophile attacks from the face opposite the bulky auxiliary.

-

Stereocontrol: Typically >95% de (diastereomeric excess).

-

-

Cleavage (Auxiliary Removal):

-

Ozonolysis or hydrolysis with saturated oxalic acid regenerates the ketone.

-

Critical Note: Acidic hydrolysis must be mild to prevent racemization of the newly formed stereocenter.

-

Diagram 2: Asymmetric Synthesis Workflow

Caption: Enders' SAMP/RAMP hydrazone protocol for enantioselective C3-benzylation.

Analytical Resolution of Isomers

If asymmetric synthesis is not feasible, the racemic mixture must be resolved. Due to the basic nitrogen and the ketone functionality, Chiral HPLC is the preferred method for analytical and semi-preparative separation.

Chiral HPLC Method Development

The following parameters are validated for separating 3-substituted piperidin-4-ones.

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H or Chiralcel OD-H | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases provide superior recognition for aromatic piperidines. |

| Mobile Phase | Hexane : Isopropanol (90:10) | Standard normal phase. The IPA content modulates retention; higher IPA reduces retention time. |

| Additive | 0.1% Diethylamine (DEA) | Critical: DEA masks residual silanols and the basic piperidine nitrogen to prevent peak tailing. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution ( |

| Detection | UV @ 254 nm | The benzyl groups provide strong chromophores. |

NMR Stereochemical Determination

Distinguishing the cis and trans diastereomers (if reduced to the alcohol) or confirming the equatorial preference of the ketone requires analysis of coupling constants (

-

Equatorial C3-Benzyl (Preferred): The proton at C3 is axial .

-

It will show a large diaxial coupling (

Hz) with the axial proton at C2. -

It will show a small axial-equatorial coupling (

Hz) with the equatorial proton at C2.

-

-

Axial C3-Benzyl (Disfavored): The proton at C3 is equatorial .

-

It will show only small couplings (

Hz) with both protons at C2.

-

Pharmacological Implications & Stability[3]

The Racemization Risk

Researchers must be aware that 1,3-dibenzylpiperidin-4-one is configurationally unstable in basic media or protic solvents with acid/base catalysis.

-

Mechanism: Enolization at C3.

-

Storage: Store as the hydrochloride salt (solid state) at -20°C. Free base solutions should be used immediately.

-

Biological Consequence: In vivo, the ketone may racemize before binding, or the enzyme may select one enol form. However, if the ketone is reduced to the piperidin-4-ol (alcohol), the stereocenter becomes fixed and stable.

Drug Development Applications[4][5][6]

-

Substance P Antagonists: The 3-benzyl moiety mimics the phenylalanine residue in peptide ligands, crucial for binding to the NK1 receptor.

-

Fentanyl Analogs: While 3-methylfentanyl is more common, 3-benzyl variants are explored for potency modulation. The stereochemistry at C3 drastically affects mu-opioid receptor affinity (typically the cis-alcohol derivatives are more potent).

References

-

Enders, D., et al. (1987). "Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method." Organic Syntheses, 65, 183. Link

-

Parthiban, P., et al. (2011). "Synthesis and stereochemistry of highly crowded N-benzylpiperidones." Journal of Molecular Structure, 1007, 158–167. Link

-

Phenomenex. (2023).[1] "Chiral HPLC Separation Strategies for Basic Pharmaceuticals." Phenomenex Application Guide. Link

-

Sielc Technologies. (2024). "Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column." Link

- Perumal, S., et al. (2001). "Conformational analysis of some N-benzylpiperidin-4-ones." Indian Journal of Chemistry, 40B, 123-128.

Sources

Discovery and History of Substituted Piperidin-4-ones: A Technical Guide

Executive Summary The substituted piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically overshadowed by the Robinson tropinone synthesis, the foundational work of Petrenko-Kritschenko remains the true genesis of this heterocyclic class. This guide dissects the synthetic evolution, stereochemical dynamics, and pharmacological utility of piperidin-4-ones, moving from early 20th-century condensation reactions to modern, targeted antineoplastic agents.

Historical Genesis: The Mannich Paradigm

While Sir Robert Robinson’s 1917 synthesis of tropinone is often cited as the dawn of biomimetic alkaloid synthesis, the true chemical ancestry of the piperidin-4-one scaffold lies in the earlier work of Paul Petrenko-Kritschenko .

The Petrenko-Kritschenko Condensation (1906–1909)

In a series of papers published between 1906 and 1909, Petrenko-Kritschenko demonstrated that a double Mannich condensation could assemble the piperidine ring in a single pot. Unlike Robinson’s use of succinaldehyde (a dialdehyde), Petrenko-Kritschenko utilized simple aromatic aldehydes, an amine source, and a ketone (typically acetonedicarboxylate).

The Causality of the Reaction: The reaction succeeds due to the high electrophilicity of the in situ generated imine (from aldehyde and amine) and the nucleophilicity of the enolizable ketone. This creates a "bifurcated" pathway where two sequential C-C bonds are formed, closing the ring with high atom economy.

Mechanistic Pathway

The formation of 2,6-substituted piperidin-4-ones proceeds via a double Mannich reaction. The mechanism dictates the stereochemical outcome, favoring the thermodynamically stable trans arrangement of substituents relative to the nitrogen lone pair, though the aryl groups largely dictate the equatorial preference.

Figure 1: The double Mannich condensation pathway utilized in the Petrenko-Kritschenko synthesis.

Synthetic Evolution & Methodologies

The synthesis of these scaffolds has evolved from days-long reflux protocols to rapid, energy-efficient methods.

Classical vs. Modern Approaches

The classical method (Method A) relies on ethanol/acetic acid reflux. While robust, it suffers from long reaction times. Modern adaptations (Method B & C) utilize microwave irradiation and ionic liquids to accelerate the imine formation and subsequent cyclization.

Table 1: Comparative Synthetic Methodologies for 2,6-Diphenylpiperidin-4-one

| Parameter | Method A: Classical (Petrenko-Kritschenko) | Method B: Microwave Assisted | Method C: Ionic Liquid ([bmim]PF6) |

| Solvent | Ethanol / Acetic Acid | Solvent-free / Ethanol | [bmim]PF6 (Recyclable) |

| Catalyst | None (Thermal) | SiO2 / Al2O3 support | None |

| Time | 4 – 12 Hours | 2 – 10 Minutes | 30 – 60 Minutes |

| Yield | 60 – 75% | 85 – 95% | 80 – 90% |

| Workup | Acid/Base Extraction | Simple Extraction | Ether wash |

| Ref | [1, 2] | [3] | [4] |

Technical Insight: The microwave method is superior not just for speed, but for suppressing side reactions (such as aldol polymerization) by rapidly crossing the activation energy barrier for the ring closure.

Stereochemical & Conformational Dynamics

The biological activity of substituted piperidin-4-ones is inextricably linked to their conformation.

The Chair Conformation

X-ray diffraction and NMR studies (Baliah et al., Perumal et al.) confirm that 2,6-diarylpiperidin-4-ones predominantly adopt a chair conformation .

-

Equatorial Preference: The bulky aryl groups at positions 2 and 6 occupy equatorial positions to avoid severe 1,3-diaxial steric strain.

-

N-H Orientation: In the absence of N-substitution, the N-H bond prefers the axial orientation to minimize gauche interactions, though this is solvent-dependent.

The "Curcumin Mimic" Configuration

When derivatized at the 3,5-positions (e.g., benzylidene derivatives), the ring often flattens or adopts a "sofa" or twist-boat conformation to accommodate the conjugation of the exocyclic double bonds. This planarity is crucial for DNA intercalation and cytotoxicity.

Pharmacological Significance[1][2][3]

The transition from chemical curiosity to pharmacological lead is best exemplified by the 3,5-bis(benzylidene)-4-piperidones , often referred to as "Dimmock bases" after the extensive work by Jonathan R. Dimmock.

Cytotoxicity and Oncology

These compounds act as "masked" alkylating agents or Michael acceptors.

-

Mechanism: The

-unsaturated ketone moieties react with thiol groups (sulfhydryls) on critical cellular proteins (e.g., tubulin, enzymes) via Michael addition. -

Selectivity: Dimmock demonstrated that these compounds often exhibit selective toxicity toward malignant cells (e.g., leukemia, colon cancer) compared to normal fibroblasts. This is attributed to the lower thiol content or different redox status of cancer cells.

Biological Workflow

The development pipeline for these agents follows a strict validation logic.

Figure 2: Screening workflow for cytotoxic piperidin-4-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diphenylpiperidin-4-one (Classical Method)

This protocol is a self-validating system; the precipitation of the product confirms the success of the double condensation.

Reagents:

-

Benzaldehyde (20 mmol, 2.12 g)

-

Ammonium Acetate (10 mmol, 0.77 g)

-

Acetone (10 mmol, 0.58 g)

-

Ethanol (30 mL)

-

Diethyl Ether (for workup)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve ammonium acetate in ethanol. Add benzaldehyde and acetone sequentially.

-

Reaction: Heat the mixture gently (approx. 50–60°C) with stirring. The solution will initially turn yellow, deepening to orange-red (indicating imine formation).

-

Completion: Stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of benzaldehyde indicates completion.

-

Workup:

-

Cool the mixture to 0°C in an ice bath.

-

Add concentrated HCl (5 mL) dropwise. The hydrochloride salt of the piperidone will precipitate as a white solid.

-

Filter the solid and wash with cold ethanol-ether (1:1).

-

-

Liberation of Base: Suspend the salt in water and neutralize with aqueous ammonia (25%) until pH 9–10. The free base will precipitate.

-

Purification: Recrystallize from benzene-petroleum ether or ethanol.

-

Validation: Melting Point should be 104–105°C [1].

-

Protocol 2: Synthesis of 3,5-Bis(benzylidene)-4-piperidone (Cytotoxic Derivative)

Crucial for generating the Michael acceptor pharmacophore.

Procedure:

-

Dissolve 2,6-diphenylpiperidin-4-one (or simple piperidin-4-one HCl) in glacial acetic acid.

-

Add Benzaldehyde (2.2 equivalents).

-

Pass dry HCl gas through the solution or add a catalytic amount of concentrated HCl.

-

Stir at room temperature. The product precipitates as a yellow solid due to the extended conjugation.

-

Recrystallize from glacial acetic acid or ethanol.

References

-

Petrenko-Kritschenko, P. (1906–1909). Über die Kondensation von Aceton-dicarbonsäureestern mit Benzaldehyd unter dem Einfluss von Ammoniak. Journal of the Russian Physical-Chemical Society. (Historical Foundation).

-

Baliah, V., et al. (1954). Synthesis of 2,6-diarylpiperidin-4-ones.[1][2][3] Journal of the Chemical Society. (Classical Methodology).

-

Perumal, S., et al. (2001). Microwave-assisted synthesis of 2,6-diarylpiperidin-4-ones. Indian Drugs, 38(3), 156-159.[4] (Modern Green Synthesis).[5][6]

-

Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.[7] European Journal of Medicinal Chemistry, 43(1), 1-7. (Pharmacology/Oncology).[5][6][8]

-

Das, U., Dimmock, J. R., et al. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships.[6][8][9] Molecules (MDPI). (Recent Advances).

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.[6] RSC Advances, 12, 31394-31414. (Curcumin Analogs).[6][10][11][12]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 7. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Profiling of 1,3-Dibenzylpiperidin-4-one

This technical guide details the theoretical and computational framework for analyzing 1,3-Dibenzylpiperidin-4-one . This molecule represents a critical pharmacophore in medicinal chemistry, combining the flexible piperidone ring with hydrophobic benzyl moieties that enhance membrane permeability and receptor binding affinity.

Executive Summary

The piperidin-4-one scaffold is a privileged structure in drug discovery, exhibiting cytotoxic, analgesic, and antimicrobial properties.[1] The 1,3-Dibenzylpiperidin-4-one derivative introduces steric bulk and lipophilicity through benzyl substitutions at the N1 and C3 positions. This guide provides a comprehensive workflow for the structural and electronic characterization of this molecule using Density Functional Theory (DFT) and molecular docking, establishing a protocol for validating its potential as a bioactive lead compound.

Molecular Architecture and Synthesis Strategy

Structural Significance

The 1,3-dibenzyl substitution pattern creates a molecule with distinct "head" (N-benzyl) and "body" (C3-benzyl) hydrophobic domains. This asymmetry is crucial for:

-

Chirality: The C3 carbon is a chiral center, leading to enantiomers (

and -

Conformational Flexibility: The piperidone ring typically adopts a chair conformation, but the bulky benzyl groups can induce twist-boat distortions to minimize 1,3-diaxial interactions.

Synthetic Pathway (Grounding)

To ensure the theoretical model matches physical reality, the computational study must be grounded in the synthesized structure.

-

Precursor: N-benzylpiperidin-4-one.

-

Reaction:

-alkylation via enolate formation. -

Reagents: Lithium Diisopropylamide (LDA) at -78°C, followed by benzyl bromide.

Note: Unlike 3,5-dibenzylidenepiperidin-4-one (synthesized via Claisen-Schmidt condensation), the 1,3-dibenzyl variant contains saturated

Computational Methodology: The "Standard Model"

For organic pharmacophores of this size (~35 atoms), the following level of theory balances computational cost with high accuracy for vibrational and electronic properties.

| Parameter | Setting | Rationale |

| Software | Gaussian 16 / ORCA 5.0 | Industry standards for DFT. |

| Method | DFT | Accounts for electron correlation better than Hartree-Fock. |

| Functional | B3LYP or wB97X-D | B3LYP is standard; wB97X-D is superior for dispersion forces (stacking benzyl rings). |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) describe lone pairs on Oxygen/Nitrogen; Polarization functions (d,p) handle aromatic rings. |

| Solvent Model | IEFPCM (Ethanol/DMSO) | Simulates the physiological or experimental environment. |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The bioactivity of 1,3-dibenzylpiperidin-4-one is governed by its ability to donate or accept electrons within a receptor pocket.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the piperidone nitrogen and the aromatic rings (

-system). High energy indicates electron donation capability. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group (

) and benzyl rings. Low energy indicates susceptibility to nucleophilic attack.

Global Reactivity Descriptors (Calculated):

Using Koopmans' theorem, we derive the chemical hardness (

Interpretation: A lower HOMO-LUMO gap (< 4.0 eV) typically correlates with higher chemical reactivity and "softness," making the molecule a better ligand for enzymatic pockets.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

-

Red Regions (Negative): Carbonyl Oxygen (O1) – Hydrogen bond acceptor.

-

Blue Regions (Positive): Benzyl protons – Hydrogen bond donors / Hydrophobic contacts.

-

Application: These zones dictate the orientation of the ligand in the active site of proteins like Acetylcholinesterase (AChE).

Visualizing the Computational Workflow

The following diagram outlines the logical flow from structure generation to bioactive validation.

Figure 1: Comprehensive computational workflow for characterizing 1,3-Dibenzylpiperidin-4-one.

In Silico Bioactivity: Molecular Docking Protocol

Piperidone derivatives are frequently studied as inhibitors of Acetylcholinesterase (AChE) (Alzheimer's target) or Urease (H. pylori).

Target Selection

-

Primary Target: Human Acetylcholinesterase (PDB ID: 4EY7 ).

-

Rationale: The benzyl groups of the ligand can interact with the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of AChE via

stacking (Trp286, Tyr341).

Docking Methodology (Step-by-Step)

-

Ligand Preparation:

-

Import optimized DFT structure into AutoDock Tools.

-

Detect root and set rotatable bonds (Critical: Benzyl -CH2- bonds must be rotatable).

-

Save as ligand.pdbqt.

-

-

Receptor Preparation:

-

Download PDB: 4EY7.

-

Remove water molecules and co-crystallized ligands (Donepezil).

-

Add polar hydrogens and Kollman charges.

-

Save as protein.pdbqt.

-

-

Grid Generation:

-

Center grid box on the active site (Trp86, Glu202, His447).

-

Dimensions:

Å (Spacing 0.375 Å).

-

-

Execution & Analysis:

-

Run AutoDock Vina.

-

Success Criteria: Binding affinity

kcal/mol. -

Visual Check: Look for Hydrogen bonding with Tyr124 and

stacking with Trp286.

-

Figure 2: Logic flow for molecular docking simulations targeting AChE inhibition.

Spectroscopic Validation (Self-Validating System)

To ensure the theoretical model is trustworthy, calculated vibrational frequencies must be scaled and compared to experimental FT-IR data.

Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.967 to correct for anharmonicity.

| Vibrational Mode | Experimental Frequency ( | Calculated Frequency ( | Assignment |

| C=O Stretch | 1710 - 1720 | 1715 | Characteristic ketone peak; intensity confirms dipole change. |

| C-H Stretch (Ar) | 3030 - 3060 | 3055 | Aromatic ring protons (Benzyl). |

| C-H Stretch (Aliph) | 2920 - 2950 | 2940 | Piperidine ring / Methylene linkers. |

| C-N Stretch | 1180 - 1220 | 1205 | Piperidine ring vibration. |

Note: If the calculated C=O stretch deviates significantly (>20

References

-

Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

-

Design and Molecular Docking Studies of Piperidin-4-one Derivative as Active Agent Against Helicobacter Pylori Infection. Journal of Advanced Scientific Research, 2021.[2]

-

Molecular Structure and Vibrational Analysis on (E)-1-(3-methyl-2,6-diphenylpiperidin-4-ylidene)semicarbazide. Journal of Molecular Structure, 2014. (Methodology Reference for Piperidones).

-

(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one. Acta Crystallographica Section E, 2008. (Structural Analog Comparison).

-

AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry, 2010.

Sources

Methodological & Application

Application Note: Purification Protocol for 1,3-Dibenzylpiperidin-4-one

Introduction & Structural Definition

This protocol details the purification of 1,3-Dibenzylpiperidin-4-one (systematically identified as 1-benzyl-3-benzylpiperidin-4-one ).

Crucial Structural Note: "1,3-Dibenzylpiperidin-4-one" refers to a piperidine ring substituted at the nitrogen (position 1) and the alpha-carbon (position 3) relative to the ketone (position 4). This molecule is typically synthesized via the

The Purification Challenge

The synthesis of this intermediate generates a complex impurity profile that standard filtration cannot resolve. The primary contaminants include:

-

Unreacted Starting Material: N-benzyl-4-piperidone.

-

Over-Alkylated Byproducts: 1,3,5-Tribenzylpiperidin-4-one or 1,3,3-Tribenzylpiperidin-4-one (gem-disubstituted).

-

Neutral Impurities: Benzyl bromide/chloride and benzyl alcohol.

-

Polymeric Tars: Products of aldol condensation self-polymerization.

This protocol utilizes a Dual-Phase Purification Strategy : a chemically selective Acid/Base Extraction followed by Hydrochloric Salt Recrystallization to achieve

Chemical Logic & Impurity Fate Map

Effective purification requires understanding where each impurity migrates during the process. We exploit the basicity of the tertiary amine and the lipophilicity of the benzyl groups.

DOT Diagram 1: Impurity Fate Map

The following diagram illustrates the separation logic, showing how specific impurities are rejected at each stage.

Caption: Separation logic showing the removal of neutral organics via acid extraction and isomeric impurities via salt recrystallization.

Experimental Protocol

Phase 1: Chemoselective Acid/Base Extraction

Objective: Remove non-basic impurities (benzyl halides, neutral tars).

-

Quench & Concentration:

-

Quench the alkylation reaction with ice-cold water.[1]

-

Remove the reaction solvent (typically THF or Toluene) via rotary evaporation to yield a viscous orange/brown oil.

-

-

Solubilization:

-

Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Note: Ether can be used, but EtOAc is better at solubilizing the polar tars initially.

-

-

Acid Extraction:

-

Organic Wash (Critical Step):

-

Combine the acidic aqueous extracts.

-

Wash the aqueous layer twice with fresh Diethyl Ether or Hexanes .

-

Why? This removes mechanically trapped neutral organics and improves the color of the final product.

-

-

Basification & Recovery:

-

Cool the aqueous layer to

in an ice bath. -

Slowly add 6.0 M NaOH or 50% KOH dropwise with vigorous stirring until pH

. -

Observation: The solution will become cloudy as the free base oils out.

-

Extract the cloudy mixture three times with Dichloromethane (DCM) .

-

Dry the combined DCM layers over anhydrous

, filter, and evaporate to yield the Semi-Pure Free Base .

-

Phase 2: Hydrochloride Salt Formation & Recrystallization

Objective: Remove structural isomers (over-alkylated products) that protonated in Phase 1.

-

Salt Formation:

-

Dissolve the Semi-Pure Free Base in a minimum amount of anhydrous Ethanol or Isopropanol (IPA) .

-

Cool to

. -

Add 2.0 M HCl in Diethyl Ether dropwise.

-

Endpoint: Continue addition until the solution is acidic (pH ~2 on wet paper) and no further precipitate forms.

-

-

Recrystallization:

-

If the salt precipitates as an amorphous solid or gum, heat the mixture to boiling (add more Ethanol if necessary to just dissolve).

-

Allow to cool slowly to room temperature, then refrigerate at

overnight. -

Anti-solvent: If crystallization is sluggish, add anhydrous Diethyl Ether dropwise to the cold solution until turbidity persists.

-

-

Isolation:

-

Filter the white crystalline solid under vacuum.

-

Wash the cake with cold 1:1 Ethanol:Ether .

-

Dry in a vacuum desiccator over

.

-

Quantitative Data & Specifications

The following table summarizes the physical properties and expected recovery data for the 1,3-dibenzyl isomer.

| Parameter | Specification | Notes |

| Target Structure | 1-Benzyl-3-benzylpiperidin-4-one HCl | C19H21NO · HCl |

| Molecular Weight | 315.84 g/mol (Salt) | Free base: 279.38 g/mol |

| Appearance | White to Off-White Crystalline Solid | Crude is often dark brown oil |

| Melting Point | 188 - 192 °C (Decomp) | Distinct from N-benzyl-4-piperidone HCl (~160°C) |

| Solubility | Soluble: Water, MeOH, DMSOInsoluble: Ether, Hexane | Free base is soluble in Ether |

| TLC (Free Base) | Stains with Iodine or Dragendorff | |

| Yield (Typical) | 60 - 75% | From N-benzyl-4-piperidone |

Process Workflow Diagram

This workflow visualizes the operational steps required to execute the protocol.

Caption: Operational workflow for the isolation of 1,3-dibenzylpiperidin-4-one hydrochloride.

Analytical Validation

To validate the success of the purification, the following analytical signals must be confirmed:

-

1H NMR (DMSO-d6):

-

Look for the disappearance of the benzyl bromide benzylic protons (

ppm). -

Confirm the integral ratio of aromatic protons (10H total) to the piperidine core.

-

The C3-methine proton (alpha to carbonyl and benzyl) should appear as a multiplet around

ppm.

-

-

HPLC Purity:

Safety & Handling

-

Benzyl Halides: Potent lachrymators. All initial extraction steps must be performed in a fume hood.

-

Piperidone Derivatives: Potential biological activity (opioid precursors or analogs). Handle with strict PPE and inventory control.

-

Ether/Peroxides: Ensure Diethyl Ether used for recrystallization is peroxide-free to prevent explosion risks during heating.

References

- "Preparation method of N-benzyl-4-piperidone.

-

General Piperidone Crystallization Techniques: Arulraj, R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives."[2] Chemical Review and Letters, 2021, 4, 192-199.[2] [Link]

- Alpha-Alkylation of Piperidones (Analogous Methodology)

-

Recrystallization Solvent Selection: Department of Chemistry, University of Rochester. "Solvents for Recrystallization."[2][6][7][8][9][10] [Link]

Sources

- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 5. 1,3-Dimethyl-4-piperidone | C7H13NO | CID 107311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation - Google Patents [patents.google.com]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1,3-Dibenzylpiperidin-4-one

Abstract: This document provides a detailed guide for the analytical characterization of 1,3-Dibenzylpiperidin-4-one, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. We present a suite of orthogonal analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis—to ensure unambiguous structural confirmation, identity verification, and purity assessment. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided for researchers, scientists, and quality control professionals.

Introduction: The Imperative for Rigorous Characterization

1,3-Dibenzylpiperidin-4-one is a substituted piperidone that serves as a valuable synthetic intermediate. The piperidone core is a privileged scaffold found in numerous biologically active compounds. The structural integrity and purity of such intermediates are paramount, as they directly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

A multi-faceted analytical approach is not merely a procedural formality but a cornerstone of scientific integrity. It ensures that the material under investigation is indeed the correct molecule and that its purity meets the stringent requirements for research and development. This guide outlines a systematic workflow to achieve a comprehensive characterization, integrating data from various techniques to build a complete and validated profile of the compound.

Figure 1: Integrated workflow for the characterization of 1,3-Dibenzylpiperidin-4-one.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For 1,3-Dibenzylpiperidin-4-one, ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR identifies all unique carbon environments, including the critical carbonyl carbon. Two-dimensional techniques like COSY and HSQC can be employed for unambiguous assignment of complex spin systems.[1]

¹H NMR Spectroscopy Protocol

Protocol Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds.[2] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[2]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,3-Dibenzylpiperidin-4-one and dissolve it in approximately 0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of TMS.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Expected Data Summary:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.20 - 7.40 | Multiplet | 10H |

| N-CH₂ (Benzylic) | ~3.60 | Singlet | 2H |

| C3-CH₂ (Benzylic) | ~2.80 - 3.20 | Multiplet | 2H |

| Piperidine Ring CH | ~2.50 - 2.90 | Multiplet | 3H |

| Piperidine Ring CH₂ | ~2.20 - 2.60 | Multiplet | 4H |

Note: The piperidine ring protons will exhibit complex splitting patterns due to diastereotopicity and conformational dynamics. 2D NMR may be required for full assignment.

¹³C NMR Spectroscopy Protocol

Protocol Rationale: ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.

Step-by-Step Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Expected Data Summary:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | 208 - 212 |

| Aromatic C (Quaternary) | 138 - 140 |

| Aromatic CH | 125 - 130 |

| N-CH₂ (Benzylic) | ~60 |

| Piperidine C2/C6 | ~55 |

| Piperidine C3 | ~45 |

| C3-CH₂ (Benzylic) | ~35 |

| Piperidine C5 | ~48 |

Molecular Weight and Fragmentation by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary identity check. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.[3] Tandem MS (MS/MS) can be used to induce fragmentation, providing structural clues that validate the proposed connectivity. The fragmentation of N-benzylated cations is well-studied and often involves the formation of a stable benzyl or tropylium cation (m/z 91).[4][5]

Figure 2: Predicted major fragmentation pathways for 1,3-Dibenzylpiperidin-4-one in ESI-MS.

ESI-MS Protocol

Protocol Rationale: A mobile phase of acetonitrile and water with a small amount of formic acid is used. The acid aids in the protonation of the tertiary amine, facilitating ionization and the formation of the [M+H]⁺ ion.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in 50:50 acetonitrile/water with 0.1% formic acid.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage (e.g., 3-4 kV) and cone voltage (e.g., 25 V) to optimize the signal for the ion of interest.[3]

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Tandem MS (Optional): If fragmentation data is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 306.2) as the precursor.

Expected Data Summary:

| Ion | Formula | Calculated m/z | Observation |

| [M+H]⁺ | C₂₀H₂₄NO⁺ | 306.1852 | Molecular Ion |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Benzyl/Tropylium Cation |

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Expertise & Causality: HPLC is the gold standard for determining the purity of small molecules. A reversed-phase method, typically using a C18 column, separates the target compound from impurities based on hydrophobicity.[6][7] The area percentage of the main peak in the chromatogram provides a quantitative measure of purity. The method must be validated to be considered reliable.[7]

RP-HPLC Protocol

Protocol Rationale: A gradient elution is often preferred over an isocratic method to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and detected within a reasonable run time. UV detection is suitable due to the presence of aromatic chromophores.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration of ~0.1 mg/mL.

-

Instrument Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm (or similar).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[6]

-

Detector: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: 30% B (re-equilibration)

-

-

Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine purity.

Data Presentation:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: H₂O + 0.1% HCOOH; B: ACN + 0.1% HCOOH |

| Flow Rate | 1.0 mL/min |

| Detection | UV, 254 nm |

| Expected Retention Time | Dependent on exact system, but should be a sharp, well-defined peak. |

| Acceptance Criterion | Purity ≥ 95% (typical for research grade) |

Functional Group Confirmation by FTIR and Elemental Composition by CHN Analysis

FTIR Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique that confirms the presence of key functional groups. For 1,3-Dibenzylpiperidin-4-one, the most critical absorption is the strong C=O stretch of the ketone, which provides definitive evidence of this functional group's presence.[8]

Protocol:

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for faster analysis of the neat solid.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Data Summary:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ketone C=O Stretch | 1710 - 1725 | Strong, Sharp |

| Aromatic C=C Stretch | 1600, 1495, 1450 | Medium-Weak |

| C-N Stretch | 1250 - 1020 | Medium |

Elemental Analysis (CHN)

Expertise & Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique offers a fundamental check on the empirical formula.[9][10] The experimental results must match the theoretical values calculated from the molecular formula (C₂₀H₂₃NO) within a narrow margin of error (typically ±0.4%) to validate the compound's composition.

Protocol:

-

Submit a small, pure, and thoroughly dried sample (2-3 mg) to a dedicated elemental analysis facility.

-

The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Data Presentation:

| Element | Theoretical % | Acceptable Experimental Range |

| Carbon (C) | 81.86 | 81.46 - 82.26 |

| Hydrogen (H) | 7.89 | 7.49 - 8.29 |

| Nitrogen (N) | 4.77 | 4.37 - 5.17 |

Conclusion: A Validated Profile

By systematically applying the analytical methods described—NMR for structure, MS for molecular weight, HPLC for purity, FTIR for functional groups, and Elemental Analysis for composition—a complete and self-validating characterization of 1,3-Dibenzylpiperidin-4-one is achieved. The convergence of data from these orthogonal techniques provides the high degree of confidence required for its use in demanding research and development applications.

References

- Spectral investigations of some piperidin-4-one molecular addition compounds. (n.d.). Google Scholar.

- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.

- Sahu, S. K., & Tripathi, A. C. (2023). Novel 3-benzyl-2,6-diarylpiperidin-4one derivatives: Syntheses, characterization and antimicrobial profile.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC.

- Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (n.d.). MDPI.

- Separation of 4-Piperidone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.

- Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. (2023). Bentham Science Publishers.

- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formul

- Analytical method by liquid chromatography to assay piperine associ

- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2020). Asian Journal of Chemistry.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).

- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one deriv

- Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer. (n.d.). PubMed.

- Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. (2012).

- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.

- Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.

- Synthesis and characterization of new 1,3-oxazepine-4,7-dione. (n.d.).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. rsc.org [rsc.org]

- 3. scielo.br [scielo.br]

- 4. Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Using 1,3-Dibenzylpiperidin-4-one as an intermediate for drug synthesis

Application Note: High-Purity Synthesis & Utilization of 1,3-Dibenzylpiperidin-4-one

Executive Summary

1,3-Dibenzylpiperidin-4-one is a critical "privileged scaffold" in medicinal chemistry, serving as a gateway to 3,4-disubstituted piperidines. These motifs are ubiquitous in neuroactive pharmaceuticals, particularly Neurokinin-1 (NK1) receptor antagonists (antiemetics/antidepressants) and Acetylcholinesterase (AChE) inhibitors (Alzheimer’s therapeutics).

Unlike the commercially available

Strategic Synthesis: The Enamine Route

Direct alkylation of

To ensure regioselectivity and mono-alkylation , this protocol utilizes the Stork Enamine Synthesis . The pyrrolidine enamine is generated first, which reduces the reactivity slightly compared to the enolate but sterically hinders double alkylation, ensuring high fidelity for the 1,3-product.

Mechanistic Pathway (DOT Visualization)

Figure 1: The Stork Enamine pathway ensures selective C3-monoalkylation by proceeding through a steric-controlled iminium intermediate.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3-Dibenzylpiperidin-4-one

Objective: Synthesis of the core scaffold from N-benzyl-4-piperidone.

Reagents & Equipment:

- -Benzyl-4-piperidone (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Benzyl Bromide (1.1 equiv)

-

Toluene (Solvent A), Acetonitrile (Solvent B)

-

Dean-Stark trap, Reflux condenser, Rotary evaporator.

Step-by-Step Procedure:

-

Enamine Formation:

-

Charge a round-bottom flask with

-benzyl-4-piperidone (18.9 g, 100 mmol) and toluene (150 mL). -

Add pyrrolidine (8.5 g, 120 mmol).

-

Attach a Dean-Stark trap and reflux for 4–6 hours until water collection ceases (theoretical: ~1.8 mL).

-

Checkpoint: Monitor by IR. Disappearance of ketone C=O stretch (~1715 cm⁻¹) and appearance of enamine C=C (~1650 cm⁻¹) indicates completion.

-

Concentrate in vacuo to remove toluene and excess pyrrolidine. The crude enamine is moisture-sensitive; proceed immediately.

-

-

Alkylation:

-

Dissolve the crude enamine in anhydrous Acetonitrile (100 mL).

-

Add Benzyl Bromide (18.8 g, 110 mmol) dropwise over 30 minutes at room temperature.

-

Heat to reflux for 4 hours. A precipitate (iminium salt) may form.

-

-

Hydrolysis & Isolation:

-

Cool the mixture to room temperature.

-

Add 10% HCl (50 mL) and stir vigorously for 1 hour to hydrolyze the iminium salt back to the ketone.

-

Neutralize with saturated NaHCO₃ to pH ~8.

-

Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

The crude oil is often a mixture of the product and slight benzyl bromide residue.

-

Recrystallization: Dissolve in hot ethanol/hexane (1:4). Cool to 4°C.

-

Yield: Typical isolated yield is 65–75%.

-

Characterization: ¹H NMR should show a diagnostic doublet of doublets at ~3.2 ppm (C3-H) and the disappearance of the enamine vinylic proton.

-

Protocol B: Reductive Amination (Drug Synthesis Application)

Objective: Functionalization of C4 to create NK1 antagonist mimics.

Context: The C4 ketone is the handle for introducing the pharmacophore (amine). Using a chiral amine here can induce diastereoselectivity, resolving the racemic C3 center via Dynamic Kinetic Resolution (DKR) if conditions allow equilibration.

-

Reaction:

-

Mix 1,3-dibenzylpiperidin-4-one (1.0 equiv) with (S)-

-methylbenzylamine (1.1 equiv) in 1,2-dichloroethane (DCE). -

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) and Acetic Acid (1.0 equiv).

-

Stir at RT for 12 hours.

-

-

Workup:

-

Quench with aq. NaHCO₃. Extract with DCM.

-

Purify via column chromatography (SiO₂, Hexane/EtOAc).

-

Result: This yields a 3,4-disubstituted piperidine amine, a core motif for substance P antagonists.

-

Data Analysis & Validation

Table 1: Troubleshooting the Alkylation Step

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete enamine formation. | Ensure vigorous reflux with Dean-Stark; use fresh pyrrolidine. |

| Bis-alkylation (3,5-dibenzyl) | Reaction run too long or excess alkyl halide. | Strictly control stoichiometry (1.1 equiv BnBr); do not reflux >4h. |

| Starting Material Recovery | Hydrolysis of enamine before alkylation. | Ensure anhydrous conditions during the switch from Toluene to MeCN. |

| Dark/Tar Formation | Polymerization of Benzyl Bromide. | Protect reaction from light; ensure temperature does not exceed 85°C. |

Application Logic: The Pharmacophore Connection

The 1,3-dibenzylpiperidin-4-one scaffold is not merely an intermediate; it is a structural template that mimics the spatial arrangement of key neuroactive ligands.

-

NK1 Antagonists (e.g., CP-99,994 Analogs): While Pfizer's CP-99,994 utilizes a 2-phenyl-3-amino scaffold, the 1,3-dibenzyl scaffold provides an alternative hydrophobic mapping where the N-benzyl mimics the 2-phenyl interaction, and the 3-benzyl occupies the accessory binding pocket.

-

AChE Inhibitors: The 3-benzyl group provides steric bulk that fits the "gorge" of the acetylcholinesterase enzyme, similar to the indanone moiety in Donepezil.

Workflow Visualization: From Scaffold to Lead

Figure 2: Divergent synthesis pathways utilizing the ketone functionality to access distinct therapeutic classes.

References

-

Stork Enamine Synthesis (Foundational Protocol)

- Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

-

Piperidin-4-one in Drug Discovery (Review)

-

Synthesis of 3-Substituted Piperidines (Methodology)

-

Klegraf, E., & Kunz, H. (2012).[2] Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine Derivatives. Zeitschrift für Naturforschung B, 67(4), 389–405.

-

-

NK1 Receptor Antagonist Chemistry (Contextual)

-

Desai, M. C., et al. (1992). Discovery of CP-99,994, a non-peptide antagonist of the tachykinin NK1 receptor.[3] Journal of Medicinal Chemistry, 35(26), 4911-4913.

-

Sources